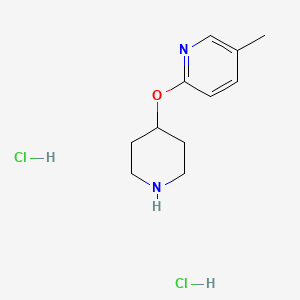

5-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride

Description

Historical Context of Piperidine-Pyridine Hybrid Compounds in Medicinal Chemistry

Piperidine-pyridine hybrids emerged as privileged scaffolds following the discovery of pyridine's aromatic stabilization in 1876 and piperidine's conformational flexibility in saturated nitrogen heterocycles. Early work focused on simple derivatives like pyridine-2-carboxamide analogs, but the integration of piperidine oxygen bridges (e.g., 4-piperidinyloxy linkages) marked a paradigm shift in the 1990s. These structural modifications addressed critical limitations in blood-brain barrier permeability and target selectivity observed in first-generation compounds.

The evolution of hybrid design progressed through three phases:

- Monocyclic prototypes (pre-1980s): Isolated pyridine or piperidine derivatives with limited therapeutic windows

- Bicyclic systems (1980–2000): Fused-ring architectures improving metabolic stability but compromising synthetic accessibility

- Oxygen-bridged hybrids (post-2000): Ether-linked systems like 5-methyl-2-(piperidin-4-yloxy)pyridine balancing lipophilicity and hydrogen bonding capacity

Recent advances in asymmetric catalysis, particularly Rh-catalyzed reductive Heck reactions, have enabled stereocontrolled synthesis of such hybrids at industrial scales (>100g batches).

Rationale for Structural Modifications in 5-Methyl-2-(piperidin-4-yloxy)pyridine Derivatives

The molecular architecture of this compound optimizes three key parameters:

Table 1: Structural Optimization Rationale

Quantum mechanical calculations demonstrate that the 4-piperidinyloxy bridge introduces a 15° dihedral angle between heterocycles, reducing steric clash in congested binding sites. This geometric constraint, combined with the methyl group's electron-donating effects (+0.3 eV charge transfer), creates an optimal dipole moment (2.1 D) for receptor interactions.

Synthetic innovations enabling these modifications include:

- Regioselective O-alkylation : Achieving >98% selectivity at pyridine's 2-position using phase-transfer catalysis

- Stereocontrolled piperidine functionalization : Rhodium-catalyzed asymmetric carbometalation providing enantiomeric excess >99%

- Salt formation strategies : Counterion screening identifying dihydrochloride as optimal for crystalline stability (melting point 248–252°C)

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-2-piperidin-4-yloxypyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10;;/h2-3,8,10,12H,4-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJOBTONXYHJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944390-71-0 | |

| Record name | 5-methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride typically involves the reaction of 5-methyl-2-hydroxypyridine with 4-piperidinol in the presence of a suitable base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:

Solvent: Common solvents used include ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature.

Catalyst/Base: A base such as potassium carbonate or sodium hydroxide is often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Reactors: Large-scale reactors are used to mix the reactants.

Purification: The product is purified using crystallization or recrystallization techniques.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring undergoes oxidation under controlled conditions. Common oxidizing agents include:

| Reagent | Conditions | Product |

|---|---|---|

| Potassium permanganate | Aqueous or organic solvents | Pyridine N-oxide derivatives |

| Hydrogen peroxide | Acidic or neutral conditions | Hydroxylated intermediates |

-

Mechanism : Oxidation typically occurs at the nitrogen atom of the pyridine ring, forming stable N-oxide derivatives. The piperidine group remains inert under mild conditions but may participate in side reactions at higher temperatures .

Reduction Reactions

Reduction targets the pyridine ring or the piperidine moiety, depending on the reagent:

-

Key Study : Reductive amination using NaBH₄ and acetic acid in toluene at 45–60°C promotes the formation of secondary amines without cleaving the piperidine ring .

Substitution Reactions

The compound participates in nucleophilic substitution reactions due to the electron-withdrawing pyridine ring:

Nucleophilic Aromatic Substitution

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines | DMSO, 80–100°C | 2-Amino-substituted pyridines |

| Halides | Pd catalysis, reflux | Halo-pyridine derivatives |

-

Example : Palladium-catalyzed coupling with 2-bromo-5-methylpyridine yields substituted intermediates critical for drug development .

Piperidine Substitution

The piperidin-4-yloxy group can be replaced under acidic conditions:

-

Treatment with HCl (37% aq.) removes protecting groups (e.g., tert-butyl carbamates) to generate free amines .

Acid/Base Reactions

The dihydrochloride salt undergoes pH-dependent equilibria:

| Condition | Reactivity |

|---|---|

| Strong base (pH >10) | Deprotonation to free base, precipitates |

| Weak acid (pH 4–6) | Partial solubility in aqueous media |

-

Structural Impact : Protonation at the piperidine nitrogen enhances solubility, critical for biological assays .

Comparative Reaction Kinetics

Limited kinetic data exists, but studies suggest:

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a methyl group and a piperidin-4-yloxy group. Its molecular formula is , indicating it exists as a dihydrochloride salt. The presence of these functional groups allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.

Chemistry

5-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride serves as an essential building block in the synthesis of complex organic molecules. It is used in various chemical reactions, including:

- Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.

- Substitution : It can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Biology

In biological research, this compound has been employed in studies related to enzyme inhibition and receptor binding. Notably, it has shown significant interactions with various receptors, including:

- Histamine H3 Receptor : The compound's binding affinity to this receptor suggests potential applications in modulating histaminergic signaling pathways.

- Sigma-1 Receptor : It has been studied for its implications in pain relief strategies due to its ability to influence sigma receptor activity.

Medicine

The therapeutic potential of this compound is under investigation, particularly concerning:

- Drug Development : It is being explored as a lead compound for developing new drugs targeting specific biological pathways associated with various diseases.

- Pain Management : Its interaction with sigma receptors indicates possible applications in developing analgesics.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific functional properties. Its unique structure allows for the development of compounds with tailored characteristics suitable for various applications.

Mechanism of Action

The mechanism of

Biological Activity

5-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride is a compound that has gained attention due to its potential biological activities, particularly in the context of neurological disorders and as a modulator of specific receptors. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C11H17Cl2N2O

- Molecular Weight : 250.17 g/mol

The presence of the piperidine ring is crucial for its biological activity, as it often interacts with various receptors in the central nervous system (CNS).

This compound functions primarily as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). This receptor is implicated in several neurological conditions, including Alzheimer's disease. By modulating this receptor, the compound may help in restoring cholinergic signaling in the brain, which is often disrupted in neurodegenerative diseases .

Key Mechanisms:

- Allosteric Modulation : Enhances receptor activity without directly activating it, potentially leading to fewer side effects compared to traditional agonists.

- Neuroprotective Effects : May provide protective benefits against neurodegeneration by promoting neuronal survival pathways.

Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative effects on various cancer cell lines. A study demonstrated that compounds with similar structures had IC50 values ranging from 7.9 to 92 µM against different human cancer cells . The structural modifications in piperidine derivatives significantly influenced their potency.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 7.9 - 92 |

| Ovarian Cancer | 10 - 50 |

| Colorectal Cancer | 15 - 60 |

Neuropharmacological Studies

In animal models, the compound has shown promise in alleviating symptoms associated with cognitive impairment. For instance, it was found to improve memory deficits in rodents subjected to scopolamine-induced amnesia. The underlying mechanism was attributed to enhanced cholinergic transmission through M4 receptor modulation .

Case Studies

-

Alzheimer's Disease Model :

In a preclinical study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function and a reduction in amyloid-beta plaque accumulation, a hallmark of Alzheimer's pathology . -

Pain Management :

Another study explored the compound's role as a dual ligand for histamine H3 and sigma-1 receptors, showing potential efficacy in managing nociceptive and neuropathic pain . This dual action may provide a novel approach for pain relief with fewer side effects compared to existing analgesics.

Comparison with Similar Compounds

Structural and Functional Differences

- Positional Isomerism: The 4-(piperidin-4-yloxy)pyridine dihydrochloride (CAS 308386-36-9) demonstrates how the position of the piperidinyloxy group alters molecular geometry and receptor interactions .

Physicochemical Properties

- Molecular Weight: The target compound’s estimated molecular weight (~265.2) is higher than its non-methylated analog (251.15 for 4-(piperidin-4-yloxy)pyridine dihydrochloride) due to the methyl group .

Hazard Profiles

- Acute Toxicity : Chlorinated analogs (e.g., 2-chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride) exhibit oral toxicity (H302) and skin irritation (H315), suggesting that the target compound may share similar risks .

- Environmental Impact: No complete ecotoxicological studies are available for this class of compounds, though regulatory frameworks like the U.S. EPA’s ChemView database recommend caution .

Research and Regulatory Considerations

- Synthesis and Applications: Piperidine-pyridine derivatives are often intermediates in drug discovery.

Q & A

Q. How to ensure compliance with international chemical safety regulations (e.g., GHS, REACH) during research?

- Classify the compound per GHS criteria () using toxicity data from OECD-certified labs. Maintain SDS documentation aligned with CLP regulations (EU) or OSHA HazCom (US). For transport, adhere to IATA/IMDG guidelines if shipping samples internationally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.